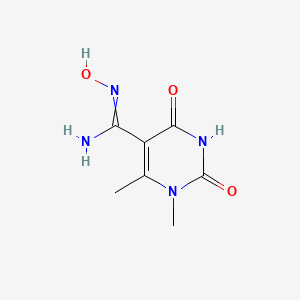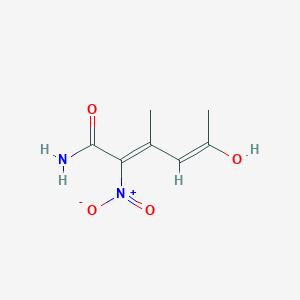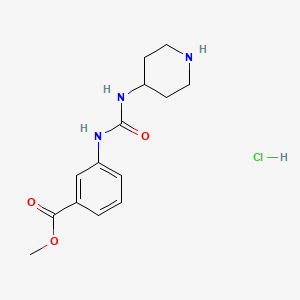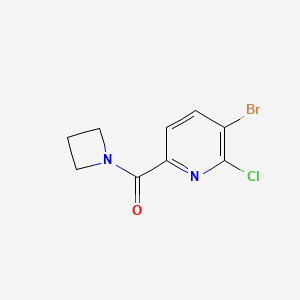![molecular formula C9H12FNO B1449033 [3-(Dimethylamino)-5-fluorophenyl]methanol CAS No. 1701527-56-1](/img/structure/B1449033.png)
[3-(Dimethylamino)-5-fluorophenyl]methanol
Descripción general
Descripción
“[3-(Dimethylamino)-5-fluorophenyl]methanol” is a chemical compound with the CAS Number: 1701527-56-1 . It has a molecular weight of 169.2 . The IUPAC name for this compound is (3-(dimethylamino)-5-fluorophenyl)methanol . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for [3-(Dimethylamino)-5-fluorophenyl]methanol is1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure. It is stored at temperatures between 2-8°C . The compound’s physical form is not specified in the sources .
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Devices
- pH-Driven Fluorescence Modulation: A study on 1,3,5-triarylpyrazolines, which incorporate structures similar to [3-(Dimethylamino)-5-fluorophenyl]methanol, demonstrated pH-driven off-on-off molecular logic behavior. These compounds exhibit strong fluorescence at certain proton concentrations due to protonation of the dimethylamino unit, showcasing their potential in pH sensing and molecular electronics (Zammit et al., 2015).
Synthetic Applications and Chemical Sensing
- Chemosensors for Nitroaromatic Compounds: Dimethylamine-derived Zn(II)phthalocyanines have been synthesized and shown to exhibit high selectivity towards trinitrophenol (TNP), indicating their utility as sensitive chemosensors for explosives detection (Venkatramaiah et al., 2015).
- Catalysis in CO2 Hydrogenation to Methanol: A study described the tandem catalysis with dimethylamine and a ruthenium complex for the hydrogenation of CO2 to methanol, illustrating an innovative approach to CO2 utilization and methanol production (Rezayee et al., 2015).
Molecular Interactions and Structural Analysis
- Hydrogen Bonding and Molecular Structure: Research on tris(2-(dimethylamino)phenyl)methanol salt derivatives highlighted the roles of anions and hydrogen bonds in determining the conformation and properties of these compounds, contributing to a deeper understanding of molecular interactions and stability (Zhang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(dimethylamino)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMBZWBJXULHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-5-fluorophenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)

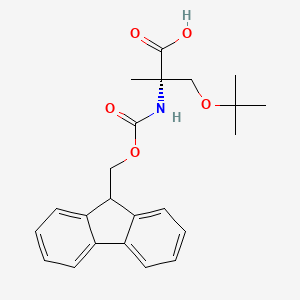
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
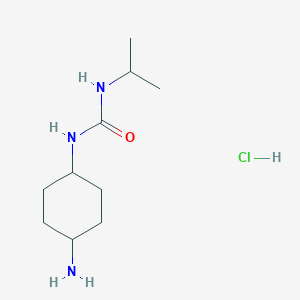
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

